z-Arg(pbf)-oh.cha

Übersicht

Beschreibung

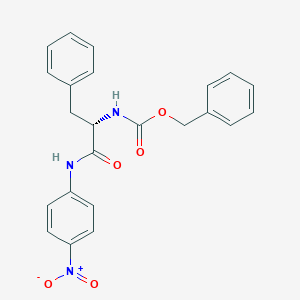

Z-Arg(Pbf)-OH.DCHA is a peptide compound . It is used as a building block in peptide synthesis, providing protection to specific functional groups while allowing for efficient peptide bond formation . The 2,2,4,6,7-pentamethyIdlhydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .

Synthesis Analysis

The Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Very-high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .

Molecular Structure Analysis

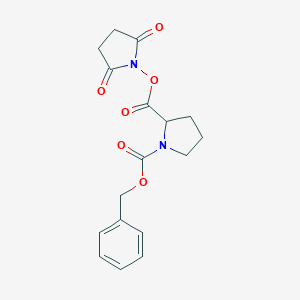

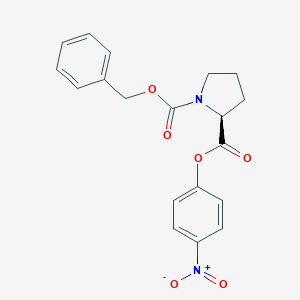

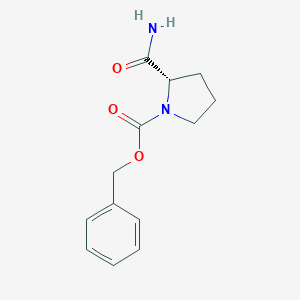

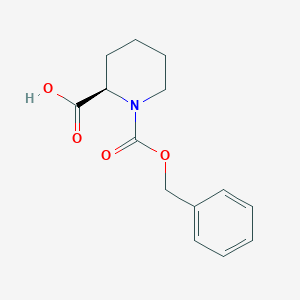

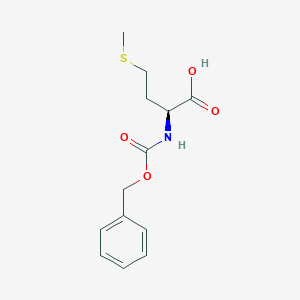

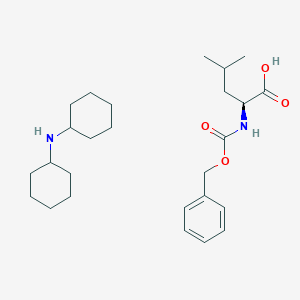

The molecular formula of Z-Arg(Pbf)-OH.DCHA is C27H36N4O7S.C6H13N . The molecular weight is 659.84 . The structure of the molecule can be represented by the SMILES string CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=N)NCCCC@HOCC3=CC=CC=C3)C(O)=O)C.NC1CCCCC1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of Z-Arg(Pbf)-OH.DCHA include a molecular weight of 659.84 and a molecular formula of C27H36N4O7S.C6H13N . The compound is a powder or crystals and should be stored in a -20°C freezer for up to three years, or in a 4°C freezer for up to two years .

Wissenschaftliche Forschungsanwendungen

1. Pulsed Power Sciences and High Energy Density Physics

The Z facility, originally the Particle Beam Fusion Accelerator II (PBFA II), has been utilized in pulsed power sciences. This facility, through its transformation and refurbishment, has been instrumental in studying high energy density physics, including z-pinch driven inertial confinement fusion and dynamic material properties (Matzen, 2007).

2. Material Properties and Manufacturing Techniques

Research on low-cost, high-oxygen content Zr-Cu-Al-Nb bulk metallic glasses (BMGs) using laser powder bed fusion (PBF) has shown advancements in the mechanical properties of printed alloys. These materials demonstrate reasonable mechanical properties despite the challenges in casting them as a bulk glass (Bordeenithikasem et al., 2018).

3. Medical Research and Drug Delivery Systems

In the medical field, a novel biotin and arginine modified hydroxypropyl-β-cyclodextrin (biotin-Arg(pbf)-HP-β-CD) has been developed. This modification enhances the delivery and efficacy of drugs like paclitaxel, demonstrating superior antitumor activity and biotin receptor-mediated endocytosis (Yan et al., 2019).

4. Additive Manufacturing and Scanning Strategies

Research into scanning strategies in multi-laser beam powder bed fusion manufacturing has provided insights into optimizing temperature, residual stress, and deformation in metal components. Such advancements contribute to improving the industrial applications of additive manufacturing (Zhang et al., 2020).

Safety and Hazards

Zukünftige Richtungen

The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time and novel synthetic targets . Topical peptide research has contributed to a continuous improvement and expansion of Fmoc SPPS applications .

Wirkmechanismus

Target of Action

Z-Arg(Pbf)-OH.CHA is a peptide derivative that has been developed as a neutral pH-selective inhibitor . The primary target of this compound is cathepsin B (Cat.B) , an enzyme believed to be released upon cellular injury from acidic lysosomes into the neutral pH cytoplasm .

Mode of Action

The compound interacts with its target, Cat.B, by inhibiting its activity . This interaction prevents Cat.B from initiating and mediating inappropriate proteolytic degradation, a process that is thought to occur following cellular injury .

Biochemical Pathways

The inhibition of Cat.B by Z-Arg(Pbf)-OH.CHA affects the proteolytic degradation pathway . This pathway is responsible for the breakdown of proteins into smaller peptides or amino acids. By inhibiting Cat.B, the compound prevents inappropriate proteolytic degradation, thereby potentially mitigating the effects of cellular injury .

Result of Action

The primary molecular effect of Z-Arg(Pbf)-OH.CHA’s action is the inhibition of Cat.B . This results in a decrease in inappropriate proteolytic degradation, which could potentially mitigate the effects of cellular injury . The cellular effects would depend on the specific context of the cells and the extent of the injury.

Action Environment

The action, efficacy, and stability of Z-Arg(Pbf)-OH.CHA can be influenced by various environmental factors. For instance, the compound is a neutral pH-selective inhibitor , suggesting that its activity may be optimal at neutral pH Other factors, such as temperature, could also affect the compound’s stability and action

Eigenschaften

IUPAC Name |

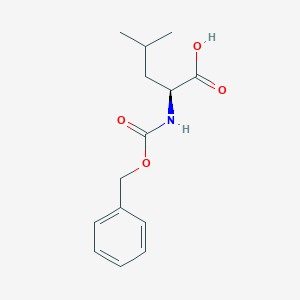

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O7S.C6H13N/c1-16-17(2)23(18(3)20-14-27(4,5)38-22(16)20)39(35,36)31-25(28)29-13-9-12-21(24(32)33)30-26(34)37-15-19-10-7-6-8-11-19;7-6-4-2-1-3-5-6/h6-8,10-11,21H,9,12-15H2,1-5H3,(H,30,34)(H,32,33)(H3,28,29,31);6H,1-5,7H2/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQHDVIYBBISOZ-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

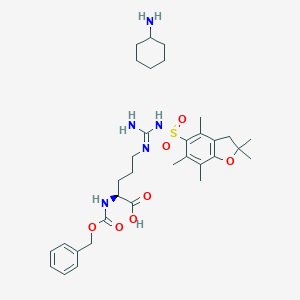

C33H49N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

z-Arg(pbf)-oh.cha | |

CAS RN |

200190-89-2 | |

| Record name | L-Ornithine,N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(phenylmethoxy)carbonyl]-,compd. with cyclohexanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.